molecular formula C21H23N3O4S B2969475 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide CAS No. 895803-14-2

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2969475
CAS No.: 895803-14-2
M. Wt: 413.49
InChI Key: LZPMLZUAWRQLIN-UHFFFAOYSA-N
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Description

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This particular compound features a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms, and a sulfonamide group, which is a functional group consisting of a sulfonyl group connected to an amine.

Preparation Methods

The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the pyridazine ring and the introduction of the sulfonamide group. One common synthetic route involves the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction.

    Formation of the Sulfonamide Group: This involves the reaction of a sulfonyl chloride with an amine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.

Chemical Reactions Analysis

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s antibacterial properties make it useful in studying bacterial resistance and developing new antibiotics.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar compounds include other sulfonamides such as sulfamethoxazole and sulfadiazine. Compared to these compounds, N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide may exhibit different pharmacokinetic properties and antibacterial activity due to its unique structure. The presence of the pyridazine ring and the ethoxy group may enhance its binding affinity to bacterial enzymes and improve its efficacy.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and properties make it a valuable tool in the development of new antibiotics and other chemical products.

Properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-5-28-21-10-9-18(22-23-21)16-7-6-8-17(13-16)24-29(25,26)20-12-14(2)19(27-4)11-15(20)3/h6-13,24H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPMLZUAWRQLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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